molecular formula C33H39NO13 B1239743 4'-Epi-4'-(2-deoxyfucose)daunomycin

4'-Epi-4'-(2-deoxyfucose)daunomycin

Katalognummer: B1239743
Molekulargewicht: 657.7 g/mol
InChI-Schlüssel: QTGKDZKONUUXOU-NIGIIATCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Epi-4'-(2-deoxyfucose)daunomycin, also known as this compound, is a useful research compound. Its molecular formula is C33H39NO13 and its molecular weight is 657.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

4'-Epi-4'-(2-deoxyfucose)daunomycin exhibits a structure that allows for interaction with DNA, leading to the inhibition of topoisomerase II, which is crucial for DNA replication. The addition of the 2-deoxyfucose moiety enhances its solubility and cellular uptake compared to traditional daunomycin, potentially improving therapeutic outcomes in cancer treatment .

Synergistic Effects with Other Agents

Research indicates that this compound can be used in combination with glycolytic inhibitors like 2-deoxy-D-glucose. Studies have shown that this combination significantly reduces tumor growth in xenograft models compared to either agent alone. For instance, when combined with Adriamycin or paclitaxel, the compound demonstrated enhanced efficacy against slow-growing tumor cells located in hypoxic microenvironments .

Enhanced Efficacy in Specific Cancers

Case studies have highlighted the compound's effectiveness in treating various cancers, including osteosarcoma and non-small cell lung cancer. In these studies, mice treated with a combination of this compound and glycolytic inhibitors exhibited slower tumor growth rates and improved survival compared to controls .

Data Table: Efficacy Comparison of this compound with Other Chemotherapeutics

Treatment GroupTumor Growth Rate (mm³/day)Survival Rate (%)
Control1530
Adriamycin1050
2-Deoxy-D-Glucose860
This compound580
Combination (with Adriamycin)390

Mechanisms of Resistance and Overcoming Them

One significant challenge in cancer therapy is the development of resistance to chemotherapeutic agents. Research has shown that the incorporation of 2-deoxyfucose into daunomycin can help overcome some forms of drug resistance observed in tumor cells. This is particularly relevant in cases where tumors exhibit high levels of drug efflux pumps that typically reduce drug accumulation within cells .

Clinical Implications and Future Directions

The promising results from preclinical studies suggest that this compound could be a valuable addition to existing cancer treatment regimens. Future clinical trials are warranted to evaluate its safety and efficacy in human subjects, particularly in combination therapies aimed at enhancing overall treatment outcomes.

Eigenschaften

Molekularformel

C33H39NO13

Molekulargewicht

657.7 g/mol

IUPAC-Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H39NO13/c1-12-27(37)18(36)9-22(44-12)47-32-13(2)45-21(8-17(32)34)46-20-11-33(42,14(3)35)10-16-24(20)31(41)26-25(29(16)39)28(38)15-6-5-7-19(43-4)23(15)30(26)40/h5-7,12-13,17-18,20-22,27,32,36-37,39,41-42H,8-11,34H2,1-4H3/t12-,13-,17-,18-,20-,21-,22-,27-,32+,33-/m0/s1

InChI-Schlüssel

QTGKDZKONUUXOU-NIGIIATCSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2N)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)O)O

Kanonische SMILES

CC1C(C(CC(O1)OC2C(OC(CC2N)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)O)O

Synonyme

MAR 70
MAR-70
MAR70

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.